

Application Notes and Protocols: BI-671800 in a Mouse Model of Allergic Asthma

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Compound of Interest

Compound Name: BI-671800

Cat. No.: B606091

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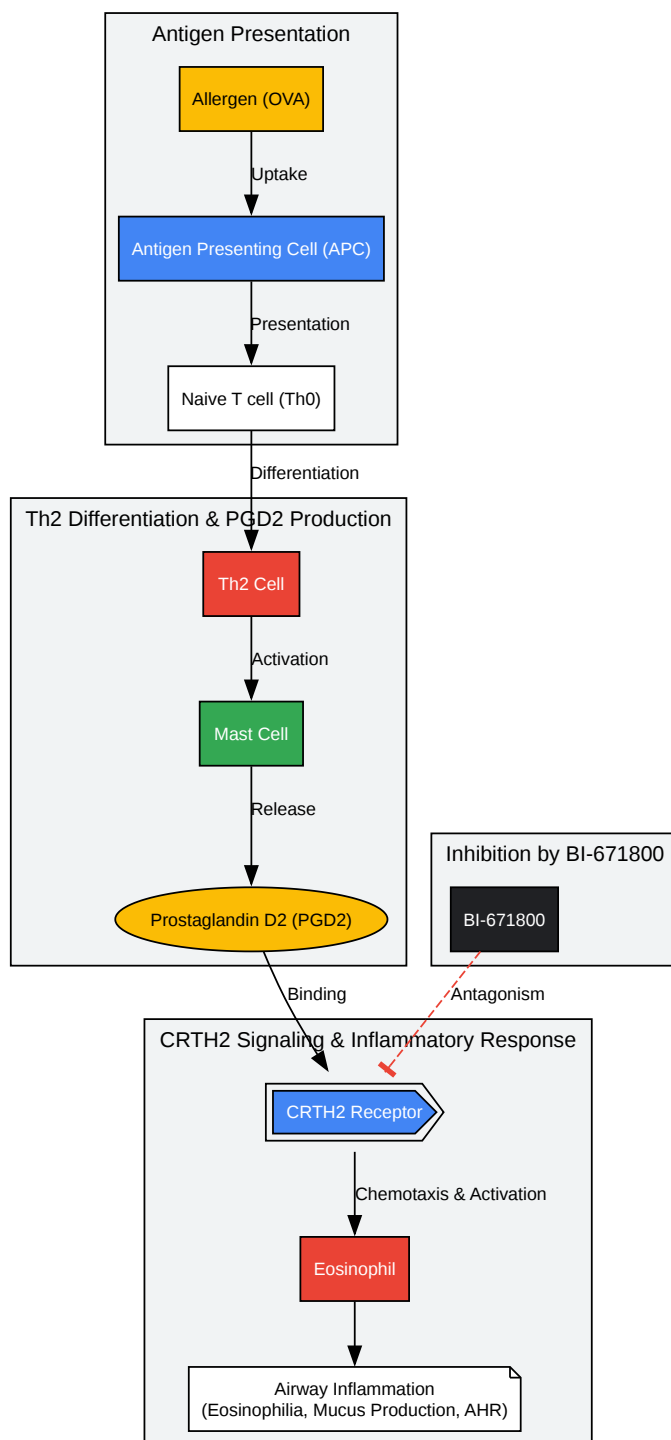
These application notes provide a detailed protocol for evaluating the efficacy of **BI-671800**, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), in a murine model of ovalbumin (OVA)-induced allergic asthma.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus overproduction. Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, and its effects are partly mediated through the CRTH2 receptor, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. **BI-671800** is a selective CRTH2 antagonist that has shown potential in the treatment of poorly controlled asthma.^{[1][2][3][4]} This document outlines a protocol for inducing an OVA-induced allergic asthma model in mice and for assessing the therapeutic potential of **BI-671800** in this model.

Signaling Pathway of PGD2-CRTH2 and Inhibition by BI-671800

Mechanism of Action of BI-671800 in Allergic Asthma

[Click to download full resolution via product page](#)Caption: PGD2-CRTH2 signaling pathway in allergic asthma and its inhibition by **BI-671800**.

Experimental Protocol: OVA-Induced Allergic Asthma in Mice

This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) and the subsequent treatment with **BI-671800**.

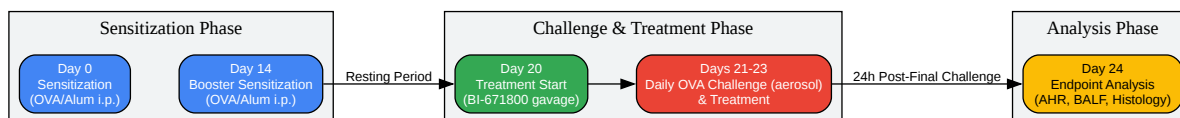
Materials and Reagents

- Animals: 6-8 week old, female BALB/c mice.[\[1\]](#)
- Ovalbumin (OVA): Grade V, Sigma-Aldrich.
- Aluminum Hydroxide (Alum): Adjuvant, e.g., Imject™ Alum, Thermo Fisher Scientific.
- **BI-671800**: MedChemExpress or other supplier.[\[1\]](#)
- Vehicle for **BI-671800**: To be determined based on solubility (e.g., 0.5% carboxymethylcellulose).
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Methacholine: For airway hyperresponsiveness assessment.
- Anesthetics: For in vivo procedures.
- Reagents for Bronchoalveolar Lavage (BAL) and cell counting.
- Reagents for histology (formalin, paraffin, H&E stain, PAS stain).
- Reagents for ELISA (for cytokine and IgE measurements).

Experimental Design and Groups

Group	Sensitization (Days 0 & 14)	Challenge (Days 21-23)	Treatment (Days 20-23)
1. Naive/Control	PBS with Alum (i.p.)	PBS (intranasal/aerosol)	Vehicle (oral gavage)
2. OVA/Vehicle	50 µg OVA with 1 mg Alum in 200 µL PBS (i.p.) ^[5]	1% OVA in PBS (aerosol)	Vehicle (oral gavage)
3. OVA/BI-671800	50 µg OVA with 1 mg Alum in 200 µL PBS (i.p.) ^[5]	1% OVA in PBS (aerosol)	BI-671800 (0.1-10 mg/kg in vehicle, oral gavage) ^[1]
4. OVA/Dexamethasone	50 µg OVA with 1 mg Alum in 200 µL PBS (i.p.) ^[5]	1% OVA in PBS (aerosol)	Dexamethasone (positive control, i.p.)

Experimental Workflow



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Caption: Experimental workflow for the OVA-induced asthma model with **BI-671800** treatment.

Detailed Protocol

1. Sensitization:

- On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.^[5]
- The control group receives i.p. injections of PBS with alum.^[6]

2. Treatment:

- From Day 20 to Day 23, administer **BI-671800** (dose range of 0.1-10 mg/kg) or vehicle via oral gavage once daily, 1 hour before the OVA challenge.[\[1\]](#)
- The positive control group can be treated with dexamethasone via i.p. injection.

3. Challenge:

- From Day 21 to Day 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily in a whole-body exposure chamber.[\[6\]](#)
- The control group is challenged with PBS aerosol.

4. Endpoint Analysis (Day 24):

- Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.
- Bronchoalveolar Lavage Fluid (BALF) Analysis:
 - Euthanize mice and perform a lung lavage with PBS.
 - Determine the total cell count in the BALF using a hemocytometer.
 - Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
- Lung Histology:
 - Perfuse the lungs and fix them in 10% neutral buffered formalin.
 - Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.
- Serum IgE Levels:

- Collect blood via cardiac puncture at the time of sacrifice.
- Measure OVA-specific IgE levels in the serum by ELISA.
- Cytokine Analysis:
 - Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant or in homogenized lung tissue by ELISA or multiplex assay.

Data Presentation

Table 1: Dosing and Administration Summary

Compound	Dose Range	Route of Administration	Vehicle/Solvent	Frequency
Ovalbumin (OVA)	50 µg/mouse	Intraperitoneal (i.p.)	PBS with 1 mg Alum	Days 0, 14
Ovalbumin (OVA)	1% (w/v) in PBS	Aerosol	PBS	Days 21-23
BI-671800	0.1 - 10 mg/kg	Oral gavage (i.g.)	e.g., 0.5% Carboxymethylcellulose	Daily
Dexamethasone	1-5 mg/kg	Intraperitoneal (i.p.)	Saline	Daily

Table 2: Key Experimental Parameters and Readouts

Parameter	Method	Measurement
Airway Hyperresponsiveness	Plethysmography/FlexiVent	Penh, Lung Resistance (RL), Dynamic Compliance (Cdyn)
Airway Inflammation (BALF)	Cell Counting & Differential Staining	Total cells, Eosinophils, Neutrophils, Macrophages, Lymphocytes (cells/mL)
Lung Histopathology	H&E and PAS Staining	Semi-quantitative scoring of peribronchial/perivascular inflammation & mucus
Serum Immunoglobulins	ELISA	OVA-specific IgE (ng/mL)
Th2 Cytokines (BALF/Lung)	ELISA/Multiplex Assay	IL-4, IL-5, IL-13 (pg/mL)

Conclusion

This protocol provides a robust framework for evaluating the therapeutic efficacy of the CRTH2 antagonist, **BI-671800**, in a well-established mouse model of allergic asthma. The described endpoints will allow for a comprehensive assessment of the compound's ability to mitigate key features of the asthmatic phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The results from these studies can provide valuable preclinical data to support the clinical development of **BI-671800** and other CRTH2 antagonists for the treatment of allergic asthma.

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